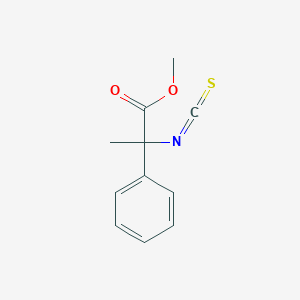

methyl 2-phenyl-N-(thioxomethylene)alaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving “methyl 2-phenyl-N-(thioxomethylene)alaninate” are not detailed in the search results, there are related studies that might be informative. For example, a study discusses the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . Another study discusses the monoselective N-methylation of amides and related structures .Aplicaciones Científicas De Investigación

1. Antimicrobial Agents

A study by Benneche et al. (2011) explored the synthesis of thiophenones, which are structurally related to methyl 2-phenyl-N-(thioxomethylene)alaninate. These compounds demonstrated significant potential in reducing biofilm formation by marine bacteria, indicating their utility as antimicrobial agents (Benneche et al., 2011).

2. Pharmaceutical Intermediates

Wang et al. (2004) described a method to extend the carbon chain of methyl esters, leading to the production of alpha-chloroketones. These are key intermediates in pharmaceutical synthesis, used for converting methyl esters of protected amino acids into valuable pharmaceutical intermediates (Wang et al., 2004).

3. Polymer Research

In the field of polymer research, Kim et al. (2015) developed biodegradable polythioketal nanoparticles for intracellular delivery of anti-cancer therapeutics. These nanoparticles, which include thioketal bonds similar to those in methyl 2-phenyl-N-(thioxomethylene)alaninate, demonstrate the material's potential in biomedical applications (Kim et al., 2015).

4. Solar Cell Efficiency

Qin et al. (2009) investigated a copolymer for enhancing the efficiency of polymer solar cells. This research demonstrates the broader application of organosulfur compounds, which are structurally related to methyl 2-phenyl-N-(thioxomethylene)alaninate, in renewable energy technologies (Qin et al., 2009).

5. Catalytic Applications

Liang et al. (2004) synthesized a compound with a P=C-P=S skeleton, showcasing its utility as a ligand in transition-metal complexes for catalytic reactions. This study highlights the potential of sulfur-containing ligands, related to methyl 2-phenyl-N-(thioxomethylene)alaninate, in catalysis (Liang et al., 2004).

6. Antibacterial and Antifungal Activity

Kumar et al. (2011) synthesized quinazoline-4(3H)-ones with antimicrobial properties. The structural similarity to methyl 2-phenyl-N-(thioxomethylene)alaninate suggests potential in the development of new antibacterial and antifungal compounds (Kumar et al., 2011).

Propiedades

IUPAC Name |

methyl 2-isothiocyanato-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKQMAZPNPPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-phenyl-N-(thioxomethylene)alaninate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2891229.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)